Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H24N2O2 . It is a versatile compound used in various scientific research applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with cyclopropylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of catalysts and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate: Similar structure but with a cyclopropylamino group instead of a cyclopropylmethylamino group.
Uniqueness
Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and as a precursor for the synthesis of novel compounds .
Properties
Molecular Formula |
C14H26N2O2 |
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Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 3-(cyclopropylmethylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-4-5-12(10-16)15-9-11-6-7-11/h11-12,15H,4-10H2,1-3H3 |
InChI Key |
HDXBVKIHCGIYQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2CC2 |
Origin of Product |
United States |
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